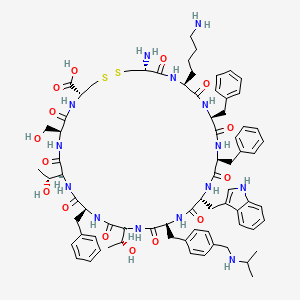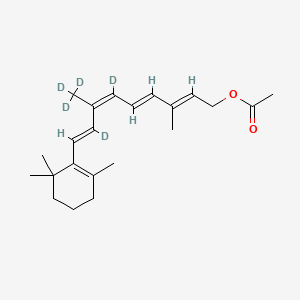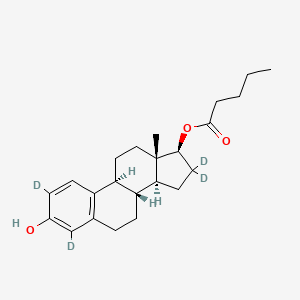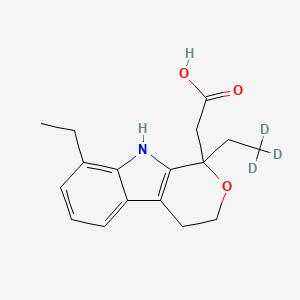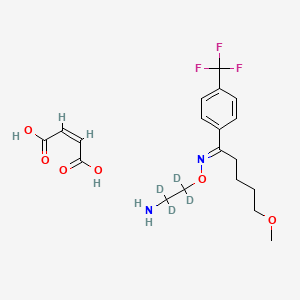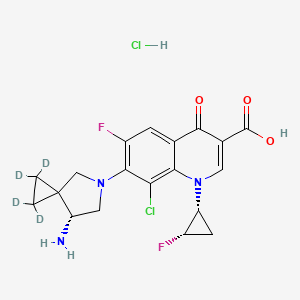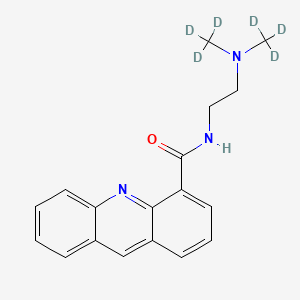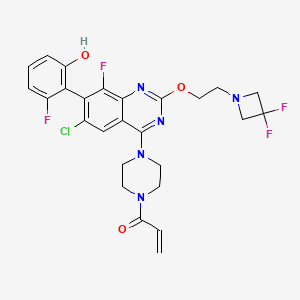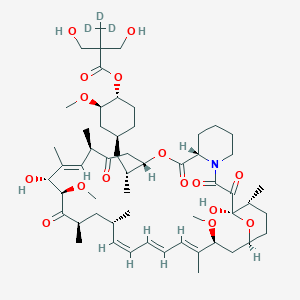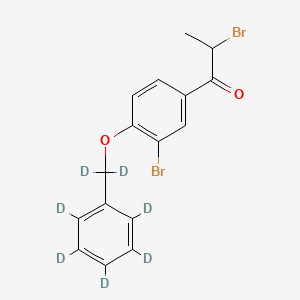
1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 is a deuterated derivative of a brominated aromatic ketone. This compound is of interest due to its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. The presence of deuterium atoms can provide insights into reaction mechanisms and metabolic pathways, making it a valuable tool in research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 typically involves the following steps:
Bromination: The starting material, 4-(benzyloxy)acetophenone, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the aromatic ring.
Deuteration: The brominated intermediate is then subjected to deuteration using deuterium gas or a deuterating reagent to replace hydrogen atoms with deuterium atoms.
Final Product Formation: The deuterated intermediate is further reacted with appropriate reagents to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and deuteration processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the brominated ketone to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzyloxybenzoic acid or benzyloxybenzophenone.
Reduction: Formation of benzyloxyphenylpropanol or benzyloxyphenylpropane.
Substitution: Formation of benzyloxyphenylpropylamine or benzyloxyphenylpropylthiol.
Scientific Research Applications
1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in mechanistic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Investigated for its potential as a pharmacological agent or as a building block in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7 involves its interaction with specific molecular targets and pathways. The presence of bromine and deuterium atoms can influence the compound’s reactivity and stability. In biological systems, the compound may undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes or receptors, thereby exerting its effects.
Comparison with Similar Compounds
- 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one
- 1-(4-(Benzyloxy)-3-chlorophenyl)-2-chloropropan-1-one
- 1-(4-(Benzyloxy)-3-iodophenyl)-2-iodopropan-1-one
Comparison:
Uniqueness: The deuterated version, 1-(4-(Benzyloxy)-3-bromophenyl)-2-bromopropan-1-one-d7, is unique due to the presence of deuterium atoms, which can provide valuable information in isotopic labeling studies and enhance the compound’s stability.
Reactivity: The presence of different halogen atoms (bromine, chlorine, iodine) can influence the compound’s reactivity and selectivity in chemical reactions.
Applications: While similar compounds may have overlapping applications, the deuterated version is particularly useful in research involving isotopic labeling and tracing.
Properties
Molecular Formula |
C16H14Br2O2 |
|---|---|
Molecular Weight |
405.13 g/mol |
IUPAC Name |
2-bromo-1-[3-bromo-4-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C16H14Br2O2/c1-11(17)16(19)13-7-8-15(14(18)9-13)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3/i2D,3D,4D,5D,6D,10D2 |
InChI Key |
FCRVIBNYHOLCRW-XPZXTFMFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])OC2=C(C=C(C=C2)C(=O)C(C)Br)Br)[2H])[2H] |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


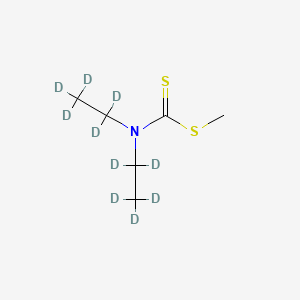
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
